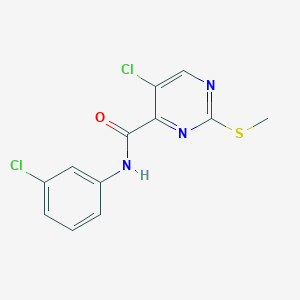

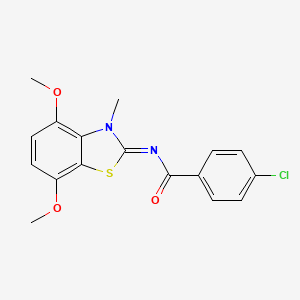

![molecular formula C17H10N4OS3 B2888994 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-37-3](/img/structure/B2888994.png)

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

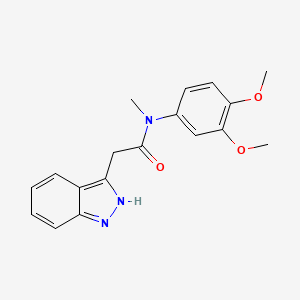

“N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . It has a molecular formula of C16H10N4O3S2 and an average mass of 370.406 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moiety. These moieties suggest a potential role in targeting enzymes or receptors involved in cellular processes.Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Anticancer Evaluation

A study highlighted the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising anticancer activity against several human cancer cell lines. This research underscores the potential of these compounds in cancer therapy, particularly for melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies were performed to predict the mechanism of action, indicating good oral drug-like behavior of the synthesized compounds (Tiwari et al., 2017).

Antitumor Activity of Thiazole Derivatives

Another investigation synthesized new thiazole derivatives to study their antitumor activity. The compounds demonstrated significant in vitro growth inhibition of human tumor cells, showcasing the potential of thiazole derivatives as innovative anti-cancer agents (Ostapiuk et al., 2017).

Supramolecular Gelators

Research on N-(thiazol-2-yl)benzamide derivatives revealed their role as a new series of supramolecular gelators. The study found that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, facilitated by methyl functionality and multiple non-covalent interactions. This work contributes to the understanding of gelation behavior in designing new materials (Yadav & Ballabh, 2020).

Synthesis and Diuretic Activity

A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized and screened for diuretic activity in vivo. This study identified promising candidates for diuretic applications, expanding the potential therapeutic uses of benzothiazole derivatives (Yar & Ansari, 2009).

Corrosion Inhibitors for Carbon Steel

Benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. The findings demonstrated high inhibition efficiencies, suggesting these compounds as effective corrosion inhibitors, which is crucial for protecting industrial materials (Hu et al., 2016).

Orientations Futures

Benzothiazole derivatives, including “N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide”, have shown promising anti-tubercular activity . Future research could focus on further exploring the anti-tubercular activity of this compound and its potential as a therapeutic agent. Additionally, more studies are needed to fully understand the synthesis, chemical reactions, and physical and chemical properties of this compound.

Propriétés

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4OS3/c1-8-19-11-4-5-12-15(14(11)24-8)25-17(20-12)21-16(22)9-2-3-10-13(6-9)23-7-18-10/h2-7H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYODIZRVHMHRQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

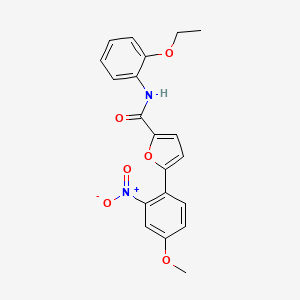

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)

![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)

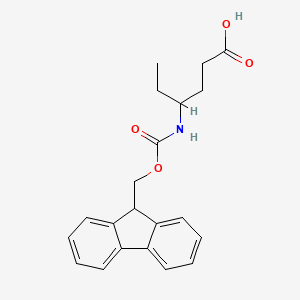

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)

![4-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2888919.png)

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)